molecular formula C16H16N4O3 B3005655 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034491-80-8

1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B3005655
CAS No.: 2034491-80-8
M. Wt: 312.329
InChI Key: DDIISKHMPPFVHC-UHFFFAOYSA-N
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Description

1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzoimidazole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzoimidazole derivative. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The azetidine ring is then introduced via cyclization reactions, often using reagents such as sodium hydride or potassium tert-butoxide . The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be accomplished through various cyclization reactions involving amines and anhydrides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Properties

IUPAC Name

1-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-14-5-6-15(22)20(14)11-7-18(8-11)16(23)9-19-10-17-12-3-1-2-4-13(12)19/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIISKHMPPFVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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